Benzyl(ethoxy)oxophosphanium

Description

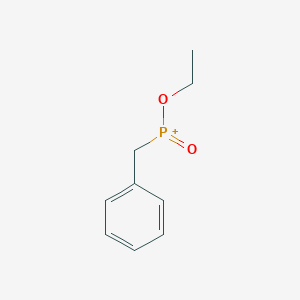

Structure

3D Structure

Properties

IUPAC Name |

benzyl-ethoxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2P/c1-2-11-12(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDFMKUOEXNCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433730 | |

| Record name | Benzyl(ethoxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114425-49-9 | |

| Record name | Benzyl(ethoxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for Benzyl Ethoxy Oxophosphanium and Analogues

Phosphonium (B103445) Salt Formation and Derivatization

The formation of phosphonium salts is a cornerstone of organophosphorus chemistry, primarily achieved through the quaternization of phosphines. These salts are pivotal intermediates in various transformations, including the renowned Wittig reaction.

Quaternization Reactions and Alkylation Strategies

The most direct method for synthesizing phosphonium salts is the quaternization of tertiary phosphines with alkyl halides. mdpi.commdpi.com This SN2 reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. The reactivity of the components can be influenced by steric hindrance and the nature of the leaving group. For instance, the synthesis of sterically hindered phosphonium salts, such as those derived from tri-tert-butylphosphine, may require elevated temperatures (80–110 °C) and can sometimes be conducted under solvent-free conditions. mdpi.com

In some cases, the quaternization can be catalyzed by transition metals like nickel, which can tolerate a variety of functional groups and furnish quaternary phosphonium salts in yields ranging from 48–90%. nih.govacs.org A study demonstrated the nickel-catalyzed quaternization of methyldiphenylphosphine (B73815) and benzyldiphenylphosphine (B1330785) with various aryl bromides, showcasing the method's tolerance for both electron-withdrawing and electron-donating groups. nih.gov Interestingly, for certain substrates, the reaction can proceed without a metal catalyst, although it may require longer reaction times. nih.gov

Alternative alkylation strategies have also been developed. One approach involves the direct use of phosphonium salts themselves as alkylating agents for other substrates, such as p-quinols, proceeding through an in-situ generation of a P-ylide intermediate. nih.govacs.org Another method allows for the synthesis of phosphonium salts from benzyl (B1604629) alcohols by using trimethylsilyl (B98337) bromide (TMSBr) to convert the hydroxyl group into a better leaving group in situ, followed by reaction with a phosphine (B1218219) like triphenylphosphine (B44618). researchgate.net This approach is particularly effective for acid-sensitive substrates. researchgate.net

| Phosphine | Alkylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| Tri-tert-butylphosphine | 1-Haloalkane | None | Acetonitrile or None | 80-110 | - | mdpi.com |

| Methyldiphenylphosphine | Aryl Bromide | NiBr₂ (6 mol %) | Phenol | Reflux | 73-90 | nih.gov |

| Benzyldiphenylphosphine | Aryl Bromide | NiBr₂ (6 mol %) | Phenol | Reflux | 48-87 | nih.gov |

| Triphenylphosphine | Benzyl Alcohol | TMSBr | 1,4-Dioxane | 80 | High | researchgate.net |

Table 1: Selected examples of quaternization reactions and alkylation strategies for phosphonium salt synthesis.

Integration of Benzyl and Ethoxy Moieties

The specific synthesis of benzyl(ethoxy)oxophosphanium requires the incorporation of both a benzyl group and an ethoxy group onto the phosphorus atom. This can be conceptualized through several pathways. A plausible route involves the Michaelis-Arbuzov reaction, which is a fundamental method for forming carbon-phosphorus bonds. kent.ac.uk This reaction typically involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. Reacting triethyl phosphite with benzyl bromide would lead to the formation of diethyl benzylphosphonate, integrating both benzyl and ethoxy groups. While this yields a phosphonate (B1237965) rather than a phosphonium salt, it creates a key P-C bond and incorporates the ethoxy functionality.

A more direct route to the target phosphonium structure could involve the benzylation of a phosphorus compound already containing an ethoxy group. For example, an ethyl phosphinite ester, which possesses a P-OEt bond, could be alkylated with a benzyl halide. The reaction of ethoxydiphenylphosphine with certain electrophilic agents has been shown to produce phosphine oxides, indicating the reactivity of such P-O-alkyl systems. academie-sciences.fr

A multi-step approach can also be envisioned. One could first prepare an ethoxy-substituted phosphine oxide or phosphinate and then perform a subsequent functionalization to generate the phosphonium salt. For example, a protocol for synthesizing N-Cbz protected α-(diethoxyphosphoryl)phosphonium tetrafluoroborate (B81430) involves a Michaelis-Arbuzov-type reaction as a key step. researchgate.net

Phosphinate and Phosphonate Synthesis Approaches

Phosphinates and phosphonates are important classes of organophosphorus compounds that serve as precursors and analogues in various synthetic applications.

Preparation of Phosphinic Acids and Esters

Phosphinic acids and their corresponding esters (phosphinates) are valuable intermediates. Traditional synthesis of phosphinate esters involves the reaction of phosphinic chlorides with alcohols in the presence of a base to neutralize the HCl byproduct. scispace.com While effective, this method utilizes costly and moisture-sensitive chlorides. scispace.com

More modern and atom-efficient methods have been developed. One such method is the palladium-catalyzed cross-coupling reaction of anilinium hypophosphite with aryl halides. acs.org This approach can yield either the free H-phosphinic acid or, in the presence of an orthosilicate (B98303) like tetraethyl orthosilicate, the corresponding phosphinate ester in a single step. acs.org Another innovative route involves the triethylborane-initiated radical addition of hypophosphites to olefins at room temperature. nih.gov This method is notable for its mild, neutral conditions, which tolerate a wide range of functional groups, and provides excellent selectivity for mono-addition. nih.gov

Phosphinic acids can also be esterified through O-alkylation, where the acid is first converted to its salt and then reacted with an alkyl halide. scispace.com Furthermore, direct esterification of phosphinic acids with alcohols, which is difficult under conventional heating, can be achieved using microwave irradiation. scispace.com

| Method | Starting Materials | Key Reagents | Conditions | Product | Reference |

| From Chlorides | Phosphinic Chloride, Alcohol | Base | Mild | Phosphinate Ester | scispace.com |

| Cross-Coupling | Anilinium Hypophosphite, Aryl Halide | Pd Catalyst, (EtO)₄Si | - | Phosphinate Ester | acs.org |

| Radical Addition | Hypophosphite, Olefin | Et₃B/O₂ | Room Temp | Phosphinic Acid/Ester | nih.gov |

| Alkylating Esterification | Phosphinic Acid, Alkyl Halide | Base | - | Phosphinate Ester | scispace.com |

Table 2: Comparison of synthetic approaches for phosphinic acids and esters.

Synthetic Routes to Phosphonate Derivatives

Phosphonates are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. A variety of synthetic methods exist for their preparation. Multicomponent reactions (MCRs) offer an efficient pathway to highly functionalized phosphonates. beilstein-journals.org For example, the Kabachnik–Fields reaction, a three-component reaction of an aldehyde, an amine, and a dialkyl phosphonate, is a powerful tool for synthesizing α-aminophosphonates. beilstein-journals.org

Another general method begins with reduced phosphorus intermediates like H-phosphinate esters. lsu.edu These can be activated with dichlorotriphenylphosphorane (B105816) to form highly reactive phosphonochloridites. These intermediates readily react with alcohols, amines, or thiols, and after an in-situ oxidation or sulfurization step, the desired phosphonate derivatives can be isolated in good yields. lsu.edu One-pot procedures under solvent-free conditions have also been reported, such as the reaction of trialkyl phosphites with dimethyl acetylenedicarboxylate (B1228247) in the presence of an acidic component at elevated temperatures. psu.edu

Phosphine Oxide Synthesis and Functionalization

Phosphine oxides are stable organophosphorus compounds often used as ligands, extractants, and synthetic intermediates. tandfonline.com Their synthesis and subsequent functionalization are key to accessing a wider range of phosphorus-containing molecules.

A versatile two-step method for preparing aryldiphenylphosphine oxides starts with the quaternization of a tertiary phosphine (e.g., methyldiphenylphosphine) with an aryl bromide to form a phosphonium salt. nih.govacs.org This is followed by a Wittig-type reaction with an aldehyde, where the phosphine oxide is the desired product, in contrast to the traditional use of the Wittig reaction for olefin synthesis. nih.govacs.org Another approach involves the reaction of organomagnesium (Grignard) reagents with phosphorus-containing heterocycles like 1,2-oxaphospholene-2-oxides, which allows for the synthesis of functionally substituted phosphine oxides with high yields. tandfonline.com

The functionalization of existing phosphine oxides offers another route to more complex structures. Secondary phosphine oxides, which contain a reactive P-H bond, can be deprotonated using a strong base like n-butyllithium. researchgate.net The resulting lithium phosphine oxide is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, to form α-hydroxy phosphine oxides without side reactions. researchgate.netresearchgate.net This strategy allows for the direct functionalization of the phosphorus center. researchgate.net

Advanced Synthetic Methodologies

The synthesis of this compound and its analogs has evolved beyond classical methods, embracing advanced strategies that offer greater efficiency, selectivity, and functional group tolerance. These modern techniques are pivotal in accessing a diverse range of phosphonium salts for various applications in organic synthesis and materials science.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-phosphorus (C-P) bonds, providing a direct and atom-economical route to phosphonium salts. thieme-connect.comelsevierpure.com These methods often circumvent the harsh conditions and limited substrate scope associated with traditional quaternization reactions.

Palladium and rhodium complexes are at the forefront of this field, catalyzing the addition of phosphines and acids to unsaturated compounds like alkynes, allenes, and alkenes. acs.org For instance, the palladium-catalyzed reaction of triphenylphosphine and methanesulfonic acid with terminal alkynes selectively yields alkenylphosphonium salts with the phosphorus atom attached to the internal carbon (Markovnikov addition). acs.org In contrast, rhodium catalysts can reverse this regioselectivity, favoring the formation of the anti-Markovnikov product. acs.org

Recent developments have also focused on the photocatalytic synthesis of quaternary phosphonium salts. rsc.org This approach utilizes light to initiate the cross-coupling of aryl radicals, generated from precursors like organothianthrenium salts, with phosphine radical cations. rsc.org This method offers a green and highly regioselective pathway to functionalized arylphosphonium salts. rsc.org

Table 1: Regioselectivity in Palladium- and Rhodium-Catalyzed Synthesis of Alkenylphosphonium Salts from 1-Alkynes

| Catalyst | Regioselectivity | Product |

|---|---|---|

| Pd(PPh₃)₄ | Markovnikov | Internal Alkenylphosphonium Salt |

| [RhCl(cod)]₂ | anti-Markovnikov | Terminal Alkenylphosphonium Salt |

Data sourced from Arisawa, M., & Yamaguchi, M. (2007). acs.org

Chemo- and Regioselective Synthesis

The selective functionalization of molecules containing multiple reactive sites is a significant challenge in organic synthesis. Modern methodologies for preparing phosphonium salts increasingly address the need for high chemo- and regioselectivity.

A notable strategy involves the one-pot, four-component coupling of thiols, aldehydes, triphenylphosphine (Ph₃P), and triflic acid (TfOH) to produce thiophosphonium salts. acs.orgnih.gov This metal-free approach demonstrates excellent functional group tolerance and allows for the straightforward synthesis of a diverse array of these compounds. acs.orgnih.gov The resulting thiophosphonium salts can be further functionalized, showcasing their utility as versatile building blocks. acs.org

Furthermore, methods for the regioselective C-H alkylation to form benzhydryl triarylphosphonium salts have been developed. nih.gov These reactions proceed via a one-pot, four-component cross-coupling of readily available starting materials, offering a direct route to complex phosphonium salt structures. nih.gov The ability to selectively functionalize specific C-H bonds opens up new avenues for the synthesis of tailored phosphonium salts. researchgate.net

Table 2: One-Pot, Four-Component Synthesis of Thiophosphonium Salts

| Reactant 1 | Reactant 2 | Reagents | Product Type |

|---|---|---|---|

| Thiol | Aldehyde | Ph₃P, TfOH | Thiophosphonium Salt |

Intramolecular Cyclization and Rearrangement Strategies

Intramolecular reactions provide an elegant and efficient means to construct cyclic and bicyclic phosphonium salts. These strategies often proceed with high stereoselectivity and can generate complex molecular architectures from relatively simple linear precursors.

The thieme-connect.comacs.org-phospha-Brook rearrangement is a powerful tool in this context, involving the intramolecular migration of a phosphorus group. mdpi.com This rearrangement can be catalyzed by a Brønsted base and has been employed in the asymmetric synthesis of axially chiral alkenylphosphines. mdpi.com The reaction cascade, combining a Pudovik addition with the thieme-connect.comacs.org-phospha-Brook rearrangement, allows for the stereodefined synthesis of phosphoalkene derivatives. mdpi.com

Intramolecular Wittig reactions also play a crucial role in the synthesis of cyclic compounds. beilstein-journals.org This reaction involves the generation of a phosphorus ylide from a phosphonium salt containing a tethered carbonyl group, which then undergoes cyclization. beilstein-journals.org This strategy has been widely used for the synthesis of various carbo- and heterocyclic systems. beilstein-journals.org Additionally, intramolecular cyclization of diaryl(ω-haloalkyl)phosphines is a common method for preparing cyclic phosphonium salts. thieme-connect.de

Table 3: Examples of Intramolecular Cyclization and Rearrangement Strategies

| Strategy | Key Transformation | Resulting Structure |

|---|---|---|

| thieme-connect.comacs.org-Phospha-Brook Rearrangement | Intramolecular migration of a phosphorus group | Axially chiral alkenylphosphines, Phosphoalkene derivatives |

| Intramolecular Wittig Reaction | Cyclization of a phosphorus ylide with a tethered carbonyl group | Carbo- and heterocyclic systems |

| Cyclization of Diaryl(ω-haloalkyl)phosphines | Intramolecular quaternization | Cyclic phosphonium salts |

Data sourced from references mdpi.combeilstein-journals.orgthieme-connect.de.

Reaction Mechanisms and Reactivity Profiles of Benzyl Ethoxy Oxophosphanium Systems

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving benzyl(ethoxy)oxophosphanium are primarily understood through the lens of olefination reactions, where a phosphorus-stabilized carbanion reacts with a carbonyl compound to form an alkene. The precise mechanism is highly dependent on the nature of the phosphorus reagent.

In the classic Wittig reaction , a phosphonium (B103445) ylide, formed by the deprotonation of a phosphonium salt, reacts with an aldehyde or ketone. adichemistry.commasterorganicchemistry.com The initial step is the nucleophilic attack of the ylide's carbanion on the carbonyl carbon. adichemistry.com This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. adichemistry.comorganic-chemistry.org This intermediate then undergoes a cycloreversion to yield the final alkene product and a phosphine (B1218219) oxide, the formation of which is a strong thermodynamic driving force for the reaction. adichemistry.com

However, the presence of an "oxo" group and an ethoxy substituent in this compound suggests that it is more likely to participate in a Horner-Wadsworth-Emmons (HWE) type reaction . wikipedia.orgalfa-chemistry.com In this pathway, the active reagent is a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than its phosphonium ylide counterpart. wikipedia.org The reaction commences with the deprotonation of the α-carbon to the phosphorus atom, generating the phosphonate carbanion. nrochemistry.com This carbanion then adds to the carbonyl compound, forming an intermediate that subsequently eliminates a water-soluble phosphate (B84403) ester to give the alkene. alfa-chemistry.com

The key intermediates in these pathways are summarized below:

| Reaction Pathway | Key Intermediate(s) | Description |

| Wittig-type | Oxaphosphetane | A four-membered heterocyclic ring containing phosphorus and oxygen, formed from the cycloaddition of a phosphonium ylide and a carbonyl compound. adichemistry.comorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | A nucleophilic species generated by the deprotonation of a phosphonate ester at the α-carbon. nrochemistry.com |

| Betaine (in some Wittig variations) | A zwitterionic intermediate that may precede the formation of the oxaphosphetane, particularly in the presence of lithium salts. organic-chemistry.org |

Stereochemical Outcomes and Diastereoselective Control

A significant aspect of olefination reactions is the stereoselectivity of the newly formed double bond, leading to either (E)- or (Z)-alkenes. The stereochemical outcome is heavily influenced by the structure of the phosphorus reagent and the reaction conditions.

In the context of the Wittig reaction , the stability of the ylide is a primary determinant of stereoselectivity. organic-chemistry.orgwikipedia.org

Non-stabilized ylides , which typically have alkyl or other electron-donating groups on the carbanion, react rapidly and irreversibly to form the oxaphosphetane, leading predominantly to the (Z)-alkene. organic-chemistry.org

Stabilized ylides , bearing electron-withdrawing groups that can delocalize the negative charge, react more slowly and reversibly. This allows for equilibration to the thermodynamically more stable intermediate, which ultimately yields the (E)-alkene. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons reaction generally exhibits a strong preference for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com This is attributed to the steric factors in the transition state leading to the intermediate adduct, where a staggered arrangement that minimizes steric hindrance is favored, ultimately leading to the trans-alkene. alfa-chemistry.com However, modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification which employs electron-withdrawing groups on the phosphonate, can reverse this selectivity to favor the (Z)-alkene. nrochemistry.com

For a this compound-derived system, the benzyl (B1604629) group would classify the corresponding carbanion as semi-stabilized. The stereochemical outcome of its reactions with aldehydes would likely be influenced by both electronic and steric factors, as well as the specific base and solvent system employed. elsevierpure.com

The following table illustrates the expected stereochemical outcomes for different types of phosphorus-stabilized carbanions:

| Reagent Type | Substituent on Carbanion | Typical Major Isomer |

| Non-stabilized Ylide | Alkyl | (Z)-alkene organic-chemistry.org |

| Stabilized Ylide | Ester, Ketone | (E)-alkene organic-chemistry.orgwikipedia.org |

| Semi-stabilized Ylide | Aryl (e.g., Benzyl) | Mixture of (E) and (Z), sensitive to conditions wikipedia.orgelsevierpure.com |

| HWE Reagent (standard) | Electron-withdrawing group | (E)-alkene wikipedia.orgnrochemistry.com |

| HWE Reagent (Still-Gennari) | Electron-withdrawing group (e.g., trifluoroethyl) | (Z)-alkene nrochemistry.com |

Investigating Electrophilic and Nucleophilic Character at Phosphorus

The phosphorus center in phosphonium salts and related species exhibits a dual reactivity profile. While the deprotonated α-carbon acts as a potent nucleophile, the phosphorus atom itself is electrophilic due to its positive charge.

The electrophilic character of the phosphorus atom in this compound makes it susceptible to attack by nucleophiles. This is a general feature of phosphonium cations, which can function as Lewis acids. The presence of an electron-withdrawing ethoxy group would be expected to enhance the electrophilicity of the phosphorus center. This electrophilicity is crucial in the context of the Arbuzov reaction, a common method for synthesizing phosphonates, where a trialkyl phosphite (B83602) nucleophilically attacks an alkyl halide.

Conversely, the formation of the phosphonium ylide or phosphonate carbanion involves the generation of a nucleophilic center at the α-carbon. The phosphorus atom plays a key role in stabilizing this adjacent negative charge through d-orbital participation or hyperconjugation, thereby facilitating its formation and subsequent nucleophilic attack on carbonyl compounds.

The reactivity of the phosphorus center can also be influenced by the steric and electronic properties of its substituents. In this compound, the benzyl and ethoxy groups will modulate the accessibility and electrophilicity of the phosphorus atom, thereby influencing the rates and outcomes of its reactions.

Role in Wittig-Type Reactions and Related Olefination Chemistry

Given its structure, a reagent derived from this compound would most appropriately be classified within the family of Horner-Wadsworth-Emmons reagents. The corresponding phosphonate, ethyl benzylphosphonate, would be the precursor to the reactive carbanion.

The primary role of this system in organic synthesis would be to effect the olefination of aldehydes and ketones, providing a reliable method for the construction of carbon-carbon double bonds. The benzyl group would introduce a phenyl-substituted carbon into the newly formed alkene, a common structural motif in many organic molecules.

The advantages of using an HWE reagent derived from this compound over a traditional Wittig reagent include:

Higher nucleophilicity of the phosphonate carbanion, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones. wikipedia.org

Facile removal of the phosphate byproduct , which is typically water-soluble, simplifying the purification of the alkene product. wikipedia.orgalfa-chemistry.com

Generally high (E)-selectivity , providing a predictable stereochemical outcome. nrochemistry.com

Advanced Spectroscopic and Structural Characterization of Oxophosphanium Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds

No experimental NMR data for Benzyl(ethoxy)oxophosphanium has been found in published literature. Therefore, specific chemical shifts, coupling constants, and assignments cannot be provided.

³¹P NMR Chemical Shifts and Coupling Constants

There are no available ³¹P NMR spectra or reported data for this compound in citable sources.

Comprehensive ¹H and ¹³C NMR Assignments

Detailed ¹H and ¹³C NMR spectra with assignments for this compound are not available in the scientific literature.

2D NMR and Diffusion Ordered Spectroscopy (DOSY) for Molecular Architecture and Dynamics

No 2D NMR or DOSY studies for this compound have been published, preventing any discussion of its molecular architecture and dynamics based on these methods.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

There are no published HRMS studies providing accurate mass determination for the this compound cation.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Specific experimental IR and Raman spectra with peak assignments for this compound are not documented in citable scientific literature.

X-ray Diffraction for Solid-State Molecular Geometry

No crystal structure for this compound has been deposited in crystallographic databases or published, meaning no data on its solid-state molecular geometry is available.

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as asymmetric catalysis and pharmaceutical sciences. bohrium.comacs.org For P-chirogenic compounds, where the phosphorus atom is the stereocenter, establishing the absolute configuration can be particularly challenging. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), have emerged as powerful, non-destructive techniques for this purpose. researchgate.netbruker.com These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov When combined with quantum-chemical calculations, ECD and VCD can provide a reliable assignment of the absolute configuration of complex molecules in solution, including those with a chiral phosphorus center. nih.govnih.gov

The enantiomers of a chiral compound, such as the (R)- and (S)- forms of a P-chiral oxophosphanium species, are mirror images that are non-superimposable. nih.gov While they exhibit identical physical properties in a non-chiral environment, their interaction with plane-polarized light differs. Chiroptical techniques measure this difference, providing a unique spectral fingerprint for each enantiomer. nih.govull.es

A significant advantage of these methods is their applicability to samples in the solution phase, which is often the relevant state for chemical reactions and biological activity. This circumvents the need for crystalline material required for X-ray crystallography, which is not always attainable. researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. researchgate.net For a molecule to be ECD active, it must contain a chromophore in a chiral environment. researchgate.netull.es In the case of this compound, the phenyl group of the benzyl (B1604629) substituent acts as the primary chromophore. The chiral phosphorus center perturbs the electronic transitions of this aromatic chromophore, giving rise to a characteristic ECD spectrum.

The ECD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) against wavelength. The resulting positive or negative peaks are known as Cotton effects. nih.gov Enantiomers display mirror-image ECD spectra, meaning the signs of their Cotton effects are opposite. ull.es

The absolute configuration is typically determined by comparing the experimental ECD spectrum with the theoretical spectrum calculated for one of the enantiomers using time-dependent density functional theory (TDDFT). nih.govnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov The reliability of this method has been demonstrated for various chiral organic molecules, including those with complex structures. nih.govnih.gov

Illustrative ECD Data for this compound Enantiomers

The following table presents hypothetical ECD data for the (R) and (S) enantiomers of this compound, based on the principles of ECD spectroscopy and data for structurally similar P-chiral compounds.

| Wavelength (nm) | (R)-Benzyl(ethoxy)oxophosphanium Δε (M⁻¹cm⁻¹) | (S)-Benzyl(ethoxy)oxophosphanium Δε (M⁻¹cm⁻¹) |

| 270 | +2.5 | -2.5 |

| 263 | +3.1 | -3.1 |

| 255 | +1.8 | -1.8 |

| 220 | -5.4 | +5.4 |

| 205 | +8.9 | -8.9 |

Note: This data is illustrative and intended to represent the expected mirror-image relationship between the ECD spectra of the two enantiomers.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. bruker.com VCD probes the chirality of the entire molecular structure, as every vibrational mode in a chiral molecule is potentially VCD active. nih.gov This often provides a more detailed stereochemical picture compared to ECD, which is localized to chromophoric regions. bruker.com

The VCD spectrum consists of positive and negative bands that are typically 10⁻⁴ to 10⁻⁵ times the intensity of the corresponding bands in the conventional infrared absorption spectrum. bruker.com Similar to ECD, enantiomers exhibit mirror-image VCD spectra. researchgate.net

The determination of absolute configuration using VCD also involves a comparison between the experimental spectrum and a spectrum calculated using quantum-chemical methods, typically at the DFT level. nih.govresearchgate.net The excellent agreement between experimental and simulated spectra for both absorption and VCD allows for confident assignment of the absolute configuration and predominant solution-state conformation. nih.gov VCD has been successfully applied to determine the absolute configuration of a variety of chiral organophosphorus compounds. nih.gov

Illustrative VCD Data for a Key Vibrational Band of this compound

The table below shows hypothetical VCD data for a prominent vibrational mode, such as the P=O stretching frequency, for the enantiomers of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |

| P=O Stretch | 1250 | +1.5 | -1.5 |

| C-O-P Stretch | 1030 | -0.8 | +0.8 |

| Phenyl Ring Bend | 700 | +1.1 | -1.1 |

Note: This data is illustrative. The sign of the VCD signal for a specific vibrational mode is directly related to the absolute configuration at the chiral center.

Computational Chemistry and Theoretical Modelling of Benzyl Ethoxy Oxophosphanium

Electronic Structure Calculations and Molecular Orbital Theory (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

For Benzyl(ethoxy)oxophosphanium, electronic structure calculations reveal the distribution and energy levels of its molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy of the HOMO and LUMO, along with the gap, can be used to calculate several global reactivity descriptors, providing a quantitative measure of the molecule's reactivity.

Table 1: Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This makes the molecule more polarizable and more likely to engage in chemical reactions.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization is employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process involves calculating the molecular energy at various atomic arrangements until the lowest energy conformation is found. For a flexible molecule like this compound, which contains rotatable bonds, conformational analysis is essential to identify the different stable conformers and their relative energies.

The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 2: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Lengths | P-O (phosphoryl) | Data not available |

| P-O (ethoxy) | Data not available | |

| P-C (benzyl) | Data not available | |

| C-O (ethoxy) | Data not available | |

| Bond Angles | O=P-O | Data not available |

| O=P-C | Data not available | |

| P-O-C | Data not available | |

| Dihedral Angles | C-P-O-C | Data not available |

Note: Values are derived from computational optimization and may vary with the chosen theoretical method.

Conformational analysis helps to understand the flexibility of the molecule and how its shape might influence its interactions with other molecules. The relative stability of different conformers is determined by their calculated energies, with lower energy conformers being more populated at equilibrium.

Reaction Mechanism Modelling and Transition State Analysis

Computational modeling is a critical tool for elucidating the pathways of chemical reactions. For this compound, this involves mapping the potential energy surface for its reactions, such as nucleophilic substitution or hydrolysis. By identifying reactants, products, intermediates, and, most importantly, transition states, the entire reaction mechanism can be detailed.

Transition state analysis focuses on locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Computational frequency calculations are used to confirm the nature of stationary points; a minimum on the potential energy surface (reactant, product, or intermediate) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These studies can predict the feasibility of a proposed reaction pathway and provide insights into the factors that control reaction rates and selectivity.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, key predictable parameters include vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy: Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes.

NMR Spectroscopy: Theoretical prediction of 1H, 13C, and 31P NMR chemical shifts is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing calculated shifts with experimental spectra aids in structural elucidation.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(P=O) | Data not available cm-1 |

| ν(P-O) | Data not available cm-1 | |

| ν(C-H, aromatic) | Data not available cm-1 | |

| 31P NMR | Chemical Shift (δ) | Data not available ppm |

| 13C NMR | Chemical Shift (δ, P-CH2) | Data not available ppm |

| 1H NMR | Chemical Shift (δ, P-CH2) | Data not available ppm |

Note: Predicted values require scaling or referencing against standards for accurate comparison with experimental data.

Explorations in Chemical Applications and Research Frontiers

Insights into Chemical Biology from a Mechanistic Perspective

The unique electronic and structural characteristics of organophosphorus compounds, such as Benzyl(ethoxy)oxophosphanium, provide a versatile platform for exploring complex biological systems. From a mechanistic standpoint, these molecules offer valuable insights into the fundamental principles of molecular recognition and can be engineered as sophisticated probes to investigate the intricate workings of enzyme active sites.

Elucidation of Molecular Recognition Principles

The interactions between biomolecules are governed by a complex interplay of non-covalent forces, including electrostatic interactions, hydrogen bonding, hydrophobic effects, and van der Waals forces. Organophosphorus compounds, and specifically phosphonium (B103445) salts like this compound, serve as excellent models for dissecting these interactions. The positively charged phosphorus center can engage in strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, commonly found in the binding pockets of proteins.

Mechanistic studies with analogous phosphonium salts have demonstrated their ability to disrupt protein-protein or protein-nucleic acid interactions by competing for binding at key interfaces. nih.gov This competitive inhibition provides a quantitative measure of the binding affinity and can reveal critical "hot spots" that are essential for the biological interaction.

Table 1: Potential Non-Covalent Interactions of this compound with Biomolecules

| Interacting Group of this compound | Potential Interacting Biomolecular Residue/Motif | Type of Interaction |

| Phosphonium Cation (P+) | Aspartate, Glutamate, Phosphate (B84403) Backbone (DNA/RNA) | Electrostatic (Ionic) |

| Benzyl (B1604629) Group (Aromatic Ring) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Cation-π |

| Benzyl Group (Hydrophobic Surface) | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

| Ethoxy Group (Oxygen Atom) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

Design of Enzyme Active Site Probes

The ability of organophosphorus compounds to act as mimics of natural phosphate-containing substrates or transition states makes them invaluable tools for designing enzyme active site probes. eurekaselect.com Many enzymes, particularly kinases, phosphatases, and ATPases, recognize and process phosphorylated molecules. The tetrahedral geometry of the phosphonium core in compounds like this compound can resemble the transition state of phosphoryl transfer reactions, leading to potent enzyme inhibition. libretexts.org

An irreversible inhibitor, for instance, can be designed by incorporating a reactive group into the structure of a phosphonium salt that specifically directs it to the active site of an enzyme. libretexts.org Once bound, the reactive group can form a covalent bond with a nearby amino acid residue, permanently inactivating the enzyme. This strategy allows for the identification and labeling of active site residues, providing crucial information about the enzyme's catalytic mechanism.

Furthermore, by attaching a reporter molecule, such as a fluorophore or a radioisotope, to the phosphonium scaffold, researchers can create probes for bioimaging and activity-based protein profiling. These probes can be used to visualize the localization and activity of specific enzymes within cells and tissues in real-time. The design of such probes relies on a detailed understanding of the enzyme's active site architecture and the principles of molecular recognition.

Table 2: Design Considerations for this compound-Based Enzyme Probes

| Probe Component | Design Consideration | Purpose in Probing Enzyme Active Sites |

| Phosphonium Core | Mimic of phosphate transition state | Tight binding to the active site, potential for inhibition. |

| Benzyl Group | Introduces specificity through hydrophobic and aromatic interactions | Targeting enzymes with complementary binding pockets. |

| Ethoxy Group | Can be modified to include reactive groups or reporter tags | Covalent labeling of active site residues or visualization of enzyme activity. |

| Linker (if applicable) | Varies in length and flexibility | Optimizes the positioning of the reactive group or reporter tag within the active site. |

The insights gained from using compounds like this compound and its derivatives in chemical biology extend beyond fundamental research, aiding in the rational design of novel therapeutic agents that can selectively target specific enzymes involved in disease pathways.

Future Directions and Interdisciplinary Research Opportunities

Leveraging Machine Learning for Compound Design and Synthesis Prediction

The vast chemical space of organophosphorus compounds presents a significant challenge for traditional discovery methods. Machine learning (ML) offers a powerful toolkit to navigate this complexity and accelerate the design of novel compounds with tailored properties. By training algorithms on existing databases of organophosphorus molecules and their reactivity, ML models can predict the properties and synthetic accessibility of new structures. scholaris.caarxiv.orgresearchgate.net

For instance, a recurrent neural network (RNN) could be trained on a dataset of known phosphonium (B103445) salts to generate novel Benzyl(ethoxy)oxophosphanium derivatives with potentially enhanced stability or catalytic activity. arxiv.org Furthermore, ML models can predict the most likely outcomes of chemical reactions, aiding in the design of efficient synthetic routes. stanford.edunih.govrjptonline.org This predictive power can significantly reduce the number of trial-and-error experiments, saving time and resources.

Table 1: Potential Applications of Machine Learning in this compound Research

| Application Area | Machine Learning Technique | Predicted Outcome |

| Novel Compound Design | Generative Adversarial Networks (GANs) | Generation of novel this compound analogs with desired electronic and steric properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of catalytic efficiency or material properties based on molecular structure. |

| Synthesis Planning | Retrosynthetic Analysis Algorithms | Identification of optimal synthetic pathways to target this compound derivatives. |

| Reaction Optimization | Bayesian Optimization | Efficient optimization of reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis of this compound. |

High-Throughput Methodologies for Discovery and Optimization

High-throughput screening (HTS) is a crucial technology for rapidly evaluating large libraries of compounds for a specific application. bmglabtech.com In the context of this compound, HTS could be employed to screen for catalytic activity in a variety of organic transformations. iitm.ac.inresearchgate.net By preparing a library of this compound derivatives with different substituents on the benzyl (B1604629) or ethoxy groups, researchers could quickly identify the most effective catalysts for a given reaction. unchainedlabs.com

The integration of robotics and automated data analysis allows for the screening of thousands of reactions in a short period. bmglabtech.com This approach is particularly valuable for discovering new catalysts for challenging reactions or for optimizing the performance of existing catalytic systems.

Green and Sustainable Synthetic Pathways for Organophosphorus Compounds

The development of environmentally benign synthetic methods is a critical goal in modern chemistry. For organophosphorus compounds, this includes reducing the use of hazardous reagents and solvents, and designing more atom-economical reactions. Future research on this compound should prioritize the development of green and sustainable synthetic pathways.

This could involve exploring biocatalytic methods for the synthesis of chiral organophosphorus compounds or utilizing alternative energy sources such as mechanochemistry to drive reactions. nih.gov The stereospecific synthesis of chiral P-containing compounds is an area of significant interest, with potential applications in asymmetric catalysis. chinesechemsoc.orgrsc.org

Table 2: Comparison of Traditional and Green Synthetic Approaches for Organophosphorus Compounds

| Feature | Traditional Synthesis | Green Synthesis |

| Starting Materials | Often derived from petrochemicals | Renewable feedstocks, biomass |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |

| Catalysts | Heavy metal catalysts | Biocatalysts, organocatalysts |

| Energy Input | High temperatures and pressures | Mild reaction conditions, alternative energy sources |

| Waste Generation | Significant byproduct formation | High atom economy, minimal waste |

Advancements in In Situ Spectroscopic Characterization

Understanding the mechanism of a chemical reaction is essential for optimizing its efficiency and selectivity. In situ spectroscopic techniques allow for the real-time monitoring of a reaction as it occurs, providing valuable insights into the identity and behavior of reactive intermediates. wikipedia.org For reactions involving this compound, techniques such as 31P Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for tracking the fate of the phosphorus center. mdpi.comwikipedia.orgoxinst.comlibretexts.orghuji.ac.il

Operando spectroscopy, which combines in situ characterization with simultaneous measurement of catalytic activity, offers a powerful approach to understanding structure-activity relationships in catalytic systems. wikipedia.orgnih.govacs.orgornl.govyoutube.com By applying operando techniques to reactions catalyzed by this compound derivatives, researchers could gain a detailed understanding of the catalytic cycle and identify key factors that influence performance.

Q & A

Basic Question: What are the recommended analytical techniques for characterizing Benzyl(ethoxy)oxophosphanium, and how should they be applied?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and P NMR to confirm the structure, particularly the ethoxy and benzyl groups. For example, P NMR can detect shifts specific to phosphorus-containing groups (e.g., δ 20–30 ppm for oxophosphanium derivatives) .

- FT-IR Spectroscopy: Identify functional groups like P=O (~1250 cm) and C-O (~1100 cm) stretching vibrations. Compare with computational predictions for validation .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (C18) with UV detection at 220–260 nm.

Advanced Question: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Employ density functional theory (DFT) to model reaction pathways:

Reaction Mechanism Modeling: Simulate intermediates (e.g., phosphonium ion formation) using software like Gaussian or ORCA. Compare activation energies for competing pathways .

Solvent Effects: Use COSMO-RS to predict solvent polarity impacts on yield. Polar aprotic solvents (e.g., acetonitrile) may stabilize charged intermediates .

Kinetic Analysis: Calculate rate constants for key steps (e.g., nucleophilic substitution) to identify rate-limiting stages.

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended hydrolysis .

- Storage: Store in airtight containers under nitrogen at –20°C to minimize degradation .

Advanced Question: How can researchers resolve contradictory data in stability studies of this compound?

Methodological Answer:

Contradictions often arise from environmental factors. Design experiments to isolate variables:

pH-Dependent Stability: Test degradation rates in buffered solutions (pH 2–12) using HPLC. Oxophosphanium derivatives are prone to hydrolysis under acidic/basic conditions.

Thermal Stability Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

Cross-Validate with LC-MS: Detect degradation products (e.g., phosphoric acid derivatives) to infer degradation pathways .

Basic Question: What synthetic routes are feasible for producing this compound?

Methodological Answer:

- Phosphorylation of Benzyl Alcohol: React benzyl alcohol with ethoxy phosphoryl chloride in the presence of a base (e.g., triethylamine) at 0–5°C. Monitor via TLC (hexane:ethyl acetate, 3:1) .

- Quaternization Strategy: Use a benzyl halide (e.g., benzyl bromide) and triethyl phosphate under reflux in acetonitrile. Isolate the product via vacuum distillation .

Advanced Question: How can this compound be utilized in catalytic asymmetric synthesis?

Methodological Answer:

Explore its role as a chiral phosphorus ligand or catalyst:

Ligand Design: Coordinate with transition metals (e.g., palladium) to test enantioselectivity in cross-coupling reactions.

Stereochemical Analysis: Use circular dichroism (CD) or X-ray crystallography to confirm chiral induction.

Benchmark Against Known Catalysts: Compare turnover numbers (TON) and enantiomeric excess (ee) with BINAP or phosphoramidite systems .

Basic Question: What are the key challenges in purifying this compound?

Methodological Answer:

- Chromatography Optimization: Use silica gel columns with gradient elution (hexane → ethyl acetate) to separate polar byproducts.

- Recrystallization: Test solvents like dichloromethane/hexane mixtures. Monitor crystal formation via polarized light microscopy.

- Purity Assessment: Validate via melting point analysis and elemental (CHNS) analysis .

Advanced Question: How does the electronic structure of this compound influence its reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies using DFT to predict nucleophilic/electrophilic sites. The phosphorus center’s LUMO often drives reactivity .

- Natural Bond Orbital (NBO) Analysis: Examine charge distribution to identify electron-deficient regions susceptible to nucleophilic attack.

- Solvent Effects: Simulate solvent interactions (e.g., PCM models) to assess stabilization of transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.